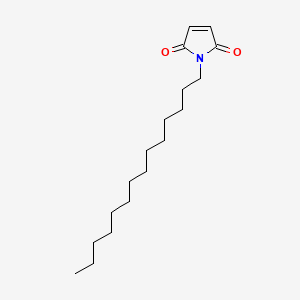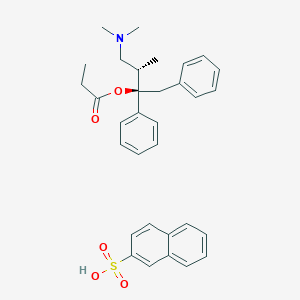
Levopropoxyphene napsylate anhydrous
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Levopropoxyphene napsylate anhydrous is a stereoisomer of propoxyphene, specifically the 2S, 3R enantiomer. It was primarily used as an antitussive, a medication that suppresses cough. This compound was developed by Eli Lilly and received FDA approval on March 21, 1962 . it was removed from the market in the 1970s .
Preparation Methods
The synthesis of levopropoxyphene involves several steps:
Mannich Reaction: Propiophenone reacts with formaldehyde and dimethylamine to form the corresponding aminoketone.
Grignard Reaction: The aminoketone is then reacted with benzylmagnesium bromide to produce the amino alcohol.
Esterification: The amino alcohol is esterified using propionic anhydride to yield the final product.
Industrial production methods typically involve these steps under controlled conditions to ensure the purity and yield of the final product.
Chemical Reactions Analysis
Levopropoxyphene napsylate anhydrous undergoes various chemical reactions:
Reduction: Reduction reactions can alter the functional groups present in the molecule.
Substitution: It can undergo substitution reactions, particularly at the dimethylamino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Levopropoxyphene napsylate anhydrous has been used in various scientific research applications:
Chemistry: It serves as a model compound for studying stereoisomerism and chiral synthesis.
Biology: Research on its interaction with biological receptors, particularly the sigma-1 receptor, has been conducted.
Medicine: Historically used as an antitussive, it has been studied for its effects on the central nervous system.
Industry: Its synthesis and production methods are of interest in pharmaceutical manufacturing
Mechanism of Action
Levopropoxyphene exerts its effects primarily by binding to the sigma-1 receptor, although it binds poorly compared to other antitussives. Unlike its enantiomer dextropropoxyphene, which has analgesic effects, levopropoxyphene is mainly effective as a cough suppressant .
Comparison with Similar Compounds
Levopropoxyphene is compared with its enantiomer dextropropoxyphene and the racemic mixture propoxyphene:
Dextropropoxyphene: Has significant analgesic effects and is used as a pain reliever.
Propoxyphene: The racemic mixture containing both enantiomers, used for both its analgesic and antitussive properties.
Levopropoxyphene is unique in its specific antitussive action without significant analgesic effects .
Properties
CAS No. |
5714-90-9 |
|---|---|
Molecular Formula |
C32H37NO5S |
Molecular Weight |
547.7 g/mol |
IUPAC Name |
[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate;naphthalene-2-sulfonic acid |
InChI |
InChI=1S/C22H29NO2.C10H8O3S/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19;11-14(12,13)10-6-5-8-3-1-2-4-9(8)7-10/h6-15,18H,5,16-17H2,1-4H3;1-7H,(H,11,12,13)/t18-,22+;/m0./s1 |
InChI Key |
VZPXFHVJUUSVLH-VNJAQMQMSA-N |
SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Isomeric SMILES |
CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Canonical SMILES |
CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C.C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)O |
Key on ui other cas no. |
5714-90-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


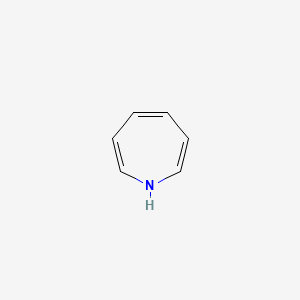
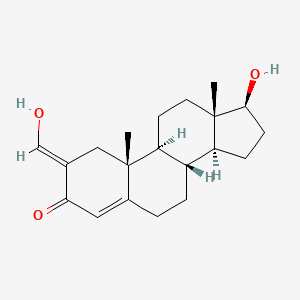
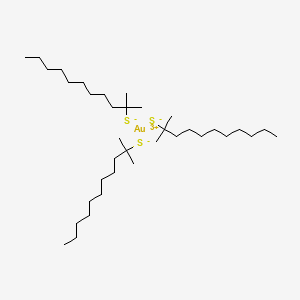
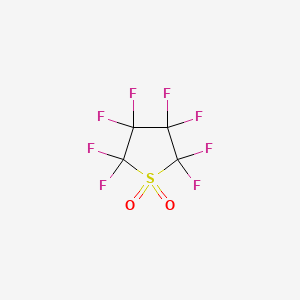
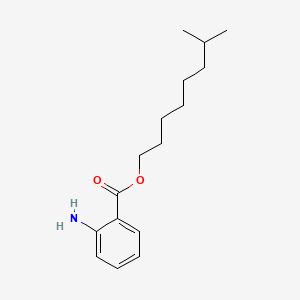
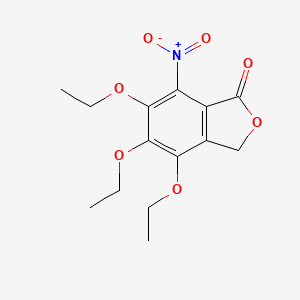
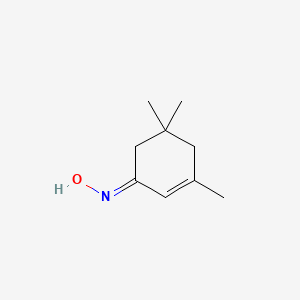
![[3-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1623684.png)
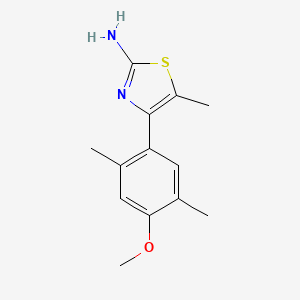

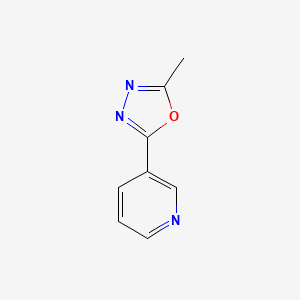
![[1,3,5,7,9,11,14-Heptacyclopentyl-7,14-bis[[dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silyl]oxy]-2,4,6,8,10,12,13,15,16-nonaoxa-1,3,5,7,9,11,14-heptasilatricyclo[7.3.3.15,11]hexadecan-3-yl]oxy-dimethyl-[3-(oxiran-2-ylmethoxy)propyl]silane](/img/structure/B1623692.png)

